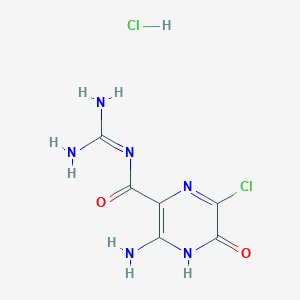

5-Deamino-5-oxo Amiloride Hydrochloride

Description

Contextualization within Amiloride (B1667095) Analogues and Pyrazine (B50134) Derivatives

5-Deamino-5-oxo Amiloride Hydrochloride is classified as a pyrazine derivative and a close analogue of amiloride. The core structure of these molecules is the pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This heterocyclic scaffold is found in numerous biologically active compounds. Amiloride, a potent inhibitor of the epithelial sodium channel (ENaC), features a substituted pyrazine ring with an acylguanidine group.

The systematic modification of the amiloride structure has given rise to a vast library of analogues. These modifications, often involving substitutions on the pyrazine ring or the guanidino group, have been instrumental in elucidating the structure-activity relationships of ENaC inhibitors and other ion transport proteins. This compound represents a specific modification where the 5-amino group of amiloride is replaced by a carbonyl group. This seemingly minor change significantly alters the compound's properties, rendering it inactive as a diuretic but valuable for analytical purposes.

The study of amiloride analogues has been a fertile ground for chemical biologists to probe the intricate mechanisms of ion transport across cellular membranes. By comparing the biological activities of various analogues, researchers can map the binding sites of these molecules on their target proteins and understand the molecular determinants of their inhibitory potency and selectivity.

Historical Development and Significance of Amiloride Research

Amiloride was first synthesized in the 1960s and was identified as a potassium-sparing diuretic. Its unique mechanism of action, the direct blockade of ENaC in the distal nephron of the kidney, set it apart from other diuretics of its time. This discovery spurred extensive research into its physiological effects and therapeutic applications, primarily in the management of hypertension and congestive heart failure.

The development of amiloride also highlighted the importance of understanding and controlling the purity of active pharmaceutical ingredients (APIs). During the synthesis and storage of amiloride, various related substances, or impurities, can be formed. The identification and characterization of these impurities became a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product. It is within this context that this compound was identified as a process-related impurity and degradation product of amiloride.

The ongoing research into amiloride and its analogues has expanded beyond its diuretic effects. Scientists are exploring the potential of these compounds in a variety of other therapeutic areas, leveraging their ability to modulate ion channel activity. This continued interest underscores the enduring significance of the foundational research on amiloride.

Overview of Research Interest in Related Chemical Entities

The broader family of pyrazine derivatives and amiloride analogues continues to be an active area of research in chemical biology and medicinal chemistry. Scientists are exploring the therapeutic potential of these compounds beyond their effects on ENaC. For instance, some amiloride analogues have been shown to inhibit other ion transport systems, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger. These findings have opened up new avenues for the development of drugs targeting a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.

The pyrazine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This has led to the synthesis and evaluation of a wide array of pyrazine-containing compounds for various therapeutic applications. The knowledge gained from the extensive research on amiloride and its analogues, including the understanding of their structure-activity relationships and metabolic fate, provides a valuable foundation for the design of new and improved pyrazine-based drugs.

While this compound itself is not pursued for therapeutic applications, its existence and well-defined role as a reference standard are integral to the ongoing research and development of this important class of chemical entities.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-amino-6-chloro-5-oxo-N-(diaminomethylidene)-4,5-dihydropyrazine-2-carboxamide;hydrochloride |

| CAS Number | 1207-29-0 |

| Molecular Formula | C6H8Cl2N6O2 |

| Molecular Weight | 267.07 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Table 2: Key Amiloride Analogues and Their Primary Research Focus

| Compound Name | Primary Research Focus |

| Amiloride | Epithelial Sodium Channel (ENaC) inhibitor, Diuretic |

| 5-(N,N-Dimethyl)amiloride (DMA) | Na+/H+ exchanger inhibitor |

| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Potent Na+/H+ exchanger inhibitor |

| Benzamil (B1198395) | High-affinity ENaC blocker |

| Phenamil (B1679778) | Irreversible ENaC blocker |

Properties

Molecular Formula |

C6H8Cl2N6O2 |

|---|---|

Molecular Weight |

267.07 g/mol |

IUPAC Name |

2-amino-5-chloro-N-(diaminomethylidene)-6-oxo-1H-pyrazine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H7ClN6O2.ClH/c7-2-5(15)12-3(8)1(11-2)4(14)13-6(9)10;/h(H3,8,12,15)(H4,9,10,13,14);1H |

InChI Key |

PVWFXKUPTFEXGR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=O)C(=N1)Cl)N)C(=O)N=C(N)N.Cl |

Origin of Product |

United States |

Molecular and Cellular Interaction Mechanisms of 5 Deamino 5 Oxo Amiloride Hydrochloride Analogues

Modulation of Epithelial Sodium Channels (ENaC) and Related Transporters

Amiloride (B1667095) and its analogues are renowned for their inhibitory effects on the epithelial sodium channel (ENaC), a key protein in maintaining sodium balance and blood pressure. nih.govoup.comontosight.aimdpi.com ENaC belongs to the ENaC/degenerin (ENaC/DEG) family of cation-selective ion channels and is distinguished by its high selectivity for Na+ ions and its sensitivity to amiloride. mdpi.com The channel is a heterotrimeric protein composed of α, β, and γ subunits, all of which contribute to forming the ion-conducting pore and the amiloride binding site. nih.gov

Amiloride's mechanism of action involves direct inhibition of the ENaC at the apical membrane of epithelial cells in the distal nephron. nih.gov This blockade reduces the reabsorption of sodium ions, leading to a mild natriuretic effect. nih.gov A secondary consequence of this action is the conservation of potassium, as the reduced sodium influx decreases the electrochemical driving force for potassium secretion into the urinary space. nih.gov

The potency and specificity of amiloride analogues for ENaC and other transporters are dictated by chemical modifications to the parent amiloride molecule. nih.gov Amiloride itself inhibits ENaC at submicromolar concentrations (≤1 μmol/L), a much higher affinity than for other ion transporters like the Na+/H+ exchanger (NHE) or the Na+/Ca2+ exchanger (NCX). oup.com

Structural modifications can generate analogues with significantly increased affinity and specificity for a particular transport system. nih.gov For instance, adding hydrophobic substituents to the terminal nitrogen of the guanidino group enhances activity against the Na+ channel. nih.gov Research has led to the development of analogues that are several hundred times more potent than amiloride against specific transporters. nih.gov

The table below summarizes the inhibitory potency of amiloride and some of its analogues on different ENaC subunit compositions.

| Compound | Channel Subunits | IC50 / Ki | Voltage Dependence |

| Amiloride | αβγ ENaC | 0.1 μM (Ki) | - |

| Amiloride | δβγ ENaC | 2.6 μM (IC50) | More voltage dependent |

| Amiloride | δαβγ ENaC | 920 μM (at -120 mV) | Significant |

| Amiloride | δαβγ ENaC | 13.7 μM (at +80 mV) | Significant |

Data sourced from MedChemExpress. medchemexpress.com

The amiloride binding site is located within the external pore of the ENaC. mdpi.com Mutagenesis studies have identified several key amino acid residues on all three ENaC subunits that are crucial for amiloride binding. nih.gov Notably, residue Ser-583 in the α-subunit and homologous glycine (B1666218) residues in the β (Gly-525) and γ (Gly-542) subunits are primary sites implicated in the interaction. nih.gov

While mutations of the glycine residues in the β and γ subunits significantly weaken the amiloride block, mutations of the α-subunit's serine have a more moderate effect. nih.gov This suggests that while the serine side chain itself may not be essential for binding, the site is critical for the drug's interaction. nih.gov The introduction of bulky ring structures at this position dramatically weakens the amiloride block, confirming that amiloride binds at or very near this site. nih.gov Molecular modeling combined with THz spectroscopy has validated these findings, describing the dynamics of amiloride within the channel pore and confirming its interaction with residues deep within the pore, near the channel's selectivity filter. mdpi.com

Interaction with Sodium-Hydrogen Exchangers (NHE)

Amiloride and its derivatives are also widely used as inhibitors of the Na+/H+ exchanger (NHE) family of proteins, which are crucial for regulating intracellular pH. nih.govnih.gov

Different isoforms of the NHE family have been identified, with NHE1 being the most ubiquitous. nih.gov The potency of amiloride analogues against NHE isoforms can be modulated through structural changes. Specifically, the addition of hydrophobic or hydrophilic groups to the 5-amino moiety of the amiloride molecule enhances its inhibitory activity against the Na+/H+ exchanger. nih.gov

This has led to the development of analogues with greater selectivity for NHE1. nih.govmonash.edu For example, 5-substituted amilorides like 5-(N,N-dimethyl)amiloride (DMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are more potent NHE inhibitors than the parent compound. nih.gov Identifying analogues with high selectivity for NHE1 over other targets like the urokinase-type plasminogen activator (uPA) or ENaC has been a significant area of research. nih.govmonash.edu Studies have shown that compounds like 5-morpholino amiloride and 5-(1,4-oxazepine) amiloride exhibit high potency and selectivity for NHE1. monash.edu

The table below displays the selectivity of certain amiloride analogues for NHE1 versus uPA.

| Compound | Target | IC50 | Selectivity Ratio (NHE1/uPA) |

| 5-morpholino amiloride (29) | NHE1 | 129 nM | 85-fold for NHE1 |

| uPA | 10,949 nM | ||

| 5-(1,4-oxazepine) amiloride (30) | NHE1 | 85 nM | 67-fold for NHE1 |

| uPA | 5,715 nM |

Data sourced from Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. nih.govmonash.edu

Physiological experiments have revealed a competitive relationship between sodium ions and amiloride molecules at the NHE-1 protein under certain conditions. nih.gov However, further studies have indicated that sodium ions and amiloride interact at distinct but closely related regions on the protein. nih.gov Three amino acid residues located in putative transmembrane domains IV and IX of NHE-1 have been implicated in amiloride binding. nih.gov

Influence on Acid-Sensing Ion Channels (ASIC) and Mechanogated Channels

Amiloride and its analogues also act as non-specific blockers of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels belonging to the ENaC/Degenerin superfamily. biorxiv.orgfrontiersin.org ASICs are involved in various physiological processes, including synaptic plasticity and pain perception. biorxiv.orgnih.gov

The inhibitory potency of amiloride analogues against ASICs varies. A study on ASIC1a currents showed a potency rank order of: benzamil (B1198395) > phenamil (B1679778) > 5‐(N,N‐dimethyl)amiloride (DMA) > amiloride > 5‐(N,N‐hexamethylene)amiloride (HMA) ≥ 5‐(N‐methyl‐N‐isopropyl)amiloride (MIA) > 5‐(N‐ethyl‐N‐isopropyl)amiloride (EIPA). nih.gov This same rank order was observed for ASIC currents in cortical neurons. nih.gov

Recent screening of amiloride analogue libraries identified 6-iodoamiloride (B1230409) as a significantly more potent ASIC1 inhibitor compared to amiloride. biorxiv.org This highlights how substitutions at the 6-position can enhance activity against ASICs. biorxiv.org Amiloride also affects mechanogated ion channels, though this is a less specific interaction. nih.gov

The table below presents the inhibitory concentrations (IC50) of various amiloride analogues on ASIC1a.

| Compound | IC50 for ASIC1a |

| Benzamil | 0.2 ± 0.0 μM |

| Phenamil | 0.8 ± 0.1 μM |

| 5‐(N,N‐dimethyl)amiloride (DMA) | 1.1 ± 0.1 μM |

| Amiloride | 2.2 ± 0.1 μM |

| 5‐(N,N‐hexamethylene)amiloride (HMA) | 3.5 ± 0.6 μM |

| 5‐(N‐methyl‐N‐isopropyl)amiloride (MIA) | 3.6 ± 0.4 μM |

| 5‐(N‐ethyl‐N‐isopropyl)amiloride (EIPA) | 10.3 ± 1.1 μM |

| 6-iodoamiloride | 88 nM |

Data for the first seven compounds sourced from Amiloride Analogs as ASIC1a Inhibitors. nih.gov Data for 6-iodoamiloride sourced from Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. biorxiv.org

Characterization of Channel Blockade

Amiloride and its analogues are well-documented blockers of various ion channels, a characteristic that underpins many of their physiological effects. wikipedia.orgnih.gov The primary target for amiloride is the epithelial sodium channel (ENaC), where it exhibits potent blockade with an IC₅₀ of approximately 0.1 μM. wikipedia.org This action inhibits sodium reabsorption in the nephron's late distal convoluted tubules, connecting tubules, and collecting ducts. wikipedia.orgpatsnap.com The blockade of ENaC leads to a decrease in sodium and water retention and a reduction in potassium excretion. wikipedia.org

Beyond ENaC, amiloride analogues have been shown to inhibit other channels. For instance, amiloride can selectively block the low-threshold (T-type) calcium channel in neurons. nih.gov This selective blockade is significant as it provides a tool to identify and characterize the physiological role of T-type calcium channels in various tissues. nih.gov

Studies on TRPP3 channels, a type of transient receptor potential channel, have revealed that amiloride and its analogues can inhibit their activity with varying affinities. The inhibitory potency was found to be phenamil > benzamil > EIPA > amiloride, with IC₅₀ values of 0.14, 1.1, 10.5, and 143 μM, respectively. researchgate.net This inhibition is characterized by a decrease in the channel's open probability and mean open time, without affecting its single-channel conductance. researchgate.net The mechanism appears to be competitive, with amiloride and its analogues competing with other organic cation inhibitors for the same binding site on the channel. researchgate.net

The interaction with the ENaC binding site has been a subject of detailed investigation. Key amino acid residues, including αSer-583, βGly-525, and γGly-542, have been identified as crucial for amiloride binding. nih.gov While mutations in the β and γ subunits significantly weaken amiloride blockade, mutations of the α subunit's serine have a more moderate effect, suggesting that the wild-type serine side chain itself may not be essential for binding. nih.gov However, the introduction of certain mutations at this site can alter the channel's electrical properties and significantly weaken amiloride binding, indicating that amiloride binds at or near this location and that this residue may play a role in ion permeation. nih.gov

Table 1: Inhibitory Potency of Amiloride Analogues on TRPP3 Channels

| Compound | IC₅₀ (μM) |

|---|---|

| Phenamil | 0.14 |

| Benzamil | 1.1 |

| EIPA | 10.5 |

| Amiloride | 143 |

Allosteric Modulation vs. Direct Pore Blockade

The interaction of amiloride analogues with their target proteins is not limited to direct pore blockade. Evidence suggests that these compounds can also act as allosteric modulators, particularly in the context of G protein-coupled receptors (GPCRs). nih.govnih.gov

Research on adenosine (B11128) receptors has shown that amiloride analogues can differentially modulate the binding of agonists and antagonists. nih.govnih.gov For instance, at A₁ and A₃ adenosine receptors, these analogues increase the dissociation rates of antagonist radioligands. nih.gov In contrast, they decrease the dissociation rate of an agonist radioligand at A₃ receptors but have no effect on agonist dissociation at A₁ and A₂A receptors. nih.gov This differential effect highlights a complex allosteric mechanism where the binding of the analogue to a site distinct from the primary ligand binding site alters the receptor's conformation and its affinity for other molecules. nih.govnih.gov

The potency of this allosteric modulation varies among different amiloride analogues. For example, 5-(N,N-dimethyl)amiloride (DMA) is more potent at A₁ receptors than at A₃ receptors, while 5-(N,N-hexamethylene)amiloride (HMA) shows greater potency at A₃ receptors. nih.gov This suggests that structural modifications to the amiloride scaffold can tune the selectivity and efficacy of allosteric modulation for different receptor subtypes. nih.govnih.gov

In the case of ion channels like the GABA-A receptor, allosteric modulators such as benzodiazepines have demonstrated significant therapeutic effects with fewer side effects compared to direct-acting agonists. nih.gov This underscores the potential advantages of developing allosteric modulators based on the amiloride structure for various therapeutic targets.

Other Identified Molecular Targets

Urokinase-type Plasminogen Activator (uPA) Inhibition

Amiloride and its analogues have been identified as inhibitors of the urokinase-type plaslinogen activator (uPA), a serine protease involved in various physiological and pathological processes, including fibrinolysis and tumor cell invasion. nih.govresearchgate.netscbt.com Amiloride acts as a competitive inhibitor of uPA with a Ki of 7 x 10⁻⁶ M. nih.gov This inhibition prevents the generation of plasmin, the cleavage of peptide substrates, and the interaction of uPA with its inhibitor. nih.gov

The inhibition of uPA by amiloride is selective, as it does not affect the activity of tissue-type plasminogen activator (t-PA), plasmin, plasma kallikrein, or thrombin. nih.gov This selectivity suggests that amiloride and its derivatives could be useful in selectively controlling uPA-catalyzed extracellular proteolysis. nih.gov

Analogues of amiloride, such as 5-(N,N-hexamethylene)amiloride (HMA), have also been shown to inhibit uPA and are considered to contribute to the anti-tumor and anti-metastasis activities observed with these compounds. researchgate.net The inhibition of uPA by amiloride has been shown to attenuate complement activation in vitro and in vivo, providing a link to proinflammatory signaling in conditions like proteinuria. nih.gov

Table 2: Amiloride as a uPA Inhibitor

| Parameter | Value |

|---|---|

| Inhibition Type | Competitive |

| Kᵢ | 7 x 10⁻⁶ M |

| Selectivity | Selective for uPA over t-PA, plasmin, kallikrein, and thrombin |

Impact on Gene Splicing and Regulation Pathways

Recent studies have revealed a novel biological activity of amiloride and its derivatives: the modulation of alternative splicing of various genes, particularly those involved in cancer and apoptosis. wikipedia.orgnih.govnih.gov This effect appears to be independent of the well-known effects of amiloride on intracellular pH. nih.gov

Amiloride has been shown to modulate the alternative splicing of cancer-related genes such as Bcl-x, HIPK3, and BCR/ABL. nih.gov This modulation involves changes in the phosphorylation state of serine-arginine-rich (SR) proteins, which are key splicing factors. nih.govnih.gov For example, treatment with amiloride can shift the splicing of Bcl-x to favor the pro-apoptotic Bcl-xs isoform. nih.gov

Genome-wide analysis has indicated that amiloride regulates the splicing of numerous other apoptotic genes, including APAF-1, CRK, and SURVIVIN. nih.gov A derivative of amiloride, 3,5‐diamino‐6‐chloro‐N‐(N‐(2,6‐dichlorobenzoyl)carbamimidoyl)pyrazine‐2‐carboxamide (BS008), has been found to regulate the alternative splicing of apoptotic gene transcripts at a lower concentration than amiloride itself. nih.gov This suggests that the amiloride scaffold can be optimized to enhance its splicing modulatory activity. nih.gov

These findings suggest that amiloride and its analogues could be repositioned for cancer therapy, either alone or in combination with other agents, by targeting the alternative splicing machinery of cancer cells. nih.govnih.gov

Interactions with Protein Structures in Model Systems

The interaction of amiloride analogues with protein structures has been investigated in various model systems to elucidate their mechanisms of action. In the context of the Na+/H+ exchanger, an analogue, 5-(N-methyl-N-isobutyl)amiloride (MIA), has been shown to inhibit the exchanger, leading to the preservation of high-energy phosphates during ischemia and attenuation of cellular sodium and calcium imbalance. nih.gov

Molecular dynamics simulations have been employed to study the binding of amiloride-related drugs to protein targets. These studies have revealed that the binding of these compounds can destabilize the protein structure and alter the flexibility of functionally important regions. researchgate.net

In the context of uPA inhibition, the molecular architecture of amiloride allows for precise alignment within the active site of the enzyme, enhancing binding affinity. scbt.com The hydrophilic regions of the molecule contribute to solvation effects, while aromatic moieties participate in π-π interactions, which together stabilize the enzyme-inhibitor complex and alter the kinetics of proteolytic activity. scbt.com

The study of amiloride binding to the epithelial sodium channel (ENaC) has provided insights into the structural basis of its inhibitory activity. While specific residues in the channel pore are critical for high-affinity binding, the interactions are complex, and the wild-type serine at position 583 in the alpha subunit may not be directly involved in binding but rather in maintaining the structural integrity of the binding pocket or influencing ion permeation. nih.gov

Experimental Methodologies for Research on 5 Deamino 5 Oxo Amiloride Hydrochloride

Synthetic Pathways and Chemical Modification Strategies

The synthesis of 5-Deamino-5-oxo Amiloride (B1667095) Hydrochloride and its analogs involves strategic chemical modifications, primarily centered on the derivatization of the pyrazine (B50134) scaffold. These strategies are designed to explore the structure-activity relationships of this class of compounds.

Pyrazine Scaffold Derivatization

Derivatization of the pyrazine scaffold is a key strategy in the synthesis of amiloride analogs. This typically involves the modification of substituents on the pyrazine ring to modulate the compound's chemical and biological properties. The synthesis of 5-Deamino-5-oxo Amiloride Hydrochloride would likely start from a precursor such as methyl 3,5-diamino-6-chloropyrazinoate. A plausible, though not explicitly documented, synthetic route would involve the diazotization of the 5-amino group, followed by hydrolysis to introduce a hydroxyl group, which would exist in equilibrium with its keto tautomer, the 5-oxo form.

The general approach to creating analogs often involves nucleophilic substitution reactions at various positions on the pyrazine ring. For instance, modifications at the 5-position have been shown to significantly influence the activity of amiloride and its derivatives.

A proposed synthetic scheme for this compound could be envisioned as follows:

Starting Material: Methyl 3,5-diamino-6-chloropyrazinoate.

Diazotization: Reaction with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to convert the 5-amino group into a diazonium salt.

Hydrolysis: Subsequent heating of the diazonium salt solution to facilitate its replacement with a hydroxyl group, yielding methyl 3-amino-6-chloro-5-hydroxy-2-pyrazinoate.

Guanidination: Reaction of the methyl ester with guanidine (B92328) to form the acylguanidine moiety, resulting in 5-Deamino-5-hydroxy Amiloride (which is the tautomer of 5-Deamino-5-oxo Amiloride).

Salt Formation: Treatment with hydrochloric acid to yield the final product, this compound.

This proposed pathway is based on established chemical principles for the modification of aromatic amines and the synthesis of related heterocyclic compounds.

Synthesis of Labeled Analogues for Tracing Studies

For in vitro and in vivo tracing studies, isotopically labeled analogs of this compound are invaluable. The introduction of radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for the sensitive detection and quantification of the compound in biological systems.

Tritium Labeling: Tritium labeling can be achieved through several methods. One common approach is catalytic tritium exchange, where the compound is exposed to tritium gas in the presence of a metal catalyst. This can lead to the exchange of hydrogen atoms with tritium at various positions on the molecule. Another method involves the reduction of a suitable precursor with a tritiated reducing agent, such as sodium borotritide (NaB³H₄).

Carbon-14 Labeling: The synthesis of ¹⁴C-labeled analogs typically involves the use of a ¹⁴C-labeled precursor in the synthetic pathway. For example, [¹⁴C]guanidine hydrochloride could be used in the final step of the synthesis to introduce the label into the guanidino group. Alternatively, a ¹⁴C-labeled pyrazine precursor could be synthesized and carried through the reaction sequence.

The choice of labeling strategy depends on the desired position of the label, the required specific activity, and the stability of the label under experimental conditions.

Analytical Characterization Techniques for Identity and Purity

A suite of analytical techniques is employed to confirm the chemical identity and assess the purity of synthesized this compound. These methods provide detailed information about the molecular structure and the presence of any impurities.

Spectrophotometric Methods (e.g., UV-Vis)

UV-Visible spectrophotometry is a valuable tool for the preliminary characterization of this compound. The pyrazine ring system and its substituents give rise to characteristic electronic transitions that result in absorption of UV or visible light. The UV-Vis spectrum can provide information about the chromophoric system of the molecule and can be used for quantitative analysis. For pyrazine derivatives, characteristic absorption maxima are typically observed in the UV region. For instance, pyrazine-2-carboxylic acid exhibits a distinct UV-Vis absorption spectrum. researchgate.net

| Parameter | Expected Value |

| λmax (nm) | ~280-300 nm and ~360-380 nm |

| Solvent | Methanol or Water |

| Molar Absorptivity (ε) | Dependent on concentration |

Note: The expected values are based on the UV-Vis spectra of structurally similar pyrazine derivatives.

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a powerful technique for separating the target compound from any starting materials, byproducts, or degradation products. A reversed-phase HPLC method would be a common choice, utilizing a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection at a wavelength corresponding to one of the compound's absorption maxima allows for sensitive and quantitative analysis. Several HPLC methods have been developed for the analysis of amiloride and its analogs, which could be adapted for this compound. researchgate.netajpaonline.comnih.govnih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compound and for structural elucidation through the analysis of its fragmentation pattern. It is also the gold standard for quantitative analysis in complex biological samples. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated molecule.

| Technique | Typical Parameters | Expected Outcome |

| HPLC-UV | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with buffer (e.g., phosphate (B84403) or acetate)Detection: UV at λmax | A single major peak with a characteristic retention time, indicating purity. |

| LC-MS/MS | Ionization Mode: Electrospray Ionization (ESI), positive modeMass Analyzer: Triple Quadrupole or Ion Trap | Detection of the parent ion and characteristic fragment ions, confirming molecular weight and structure. |

Note: The parameters provided are examples and would require optimization for the specific compound.

Spectroscopic Analysis (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine ring and the protons of the amino and guanidino groups. The chemical shifts and coupling constants of the pyrazine ring protons would be indicative of the substitution pattern. acs.orgresearchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, including the carbonyl carbon of the oxo group and the carbons of the pyrazine ring. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino and guanidino groups, the C=O stretching of the oxo and amide groups, and the C=N and C=C stretching vibrations of the pyrazine ring. researchgate.netistanbul.edu.trbendola.comnist.gov

| Spectroscopic Technique | Expected Key Signals/Bands |

| ¹H NMR (in DMSO-d₆) | Signals for pyrazine ring protons, NH₂ protons, and guanidino protons. |

| ¹³C NMR (in DMSO-d₆) | Signals for pyrazine ring carbons, C=O (amide), and C=O (keto). |

| IR (KBr pellet, cm⁻¹) | ~3400-3200 (N-H stretch), ~1700-1650 (C=O stretch), ~1600-1400 (C=N and C=C stretch). |

Note: The expected spectral data are based on the analysis of similar pyrazinecarboxamide structures.

In Vitro Pharmacological and Biochemical Assays

A variety of in vitro assays are utilized to characterize the biochemical and cellular effects of this compound and its analogs. These assays provide insights into its interactions with specific molecular targets and its impact on cellular functions.

Patch clamp electrophysiology is a gold-standard technique for investigating the effects of compounds on ion channel function. nih.gov This method allows for the direct measurement of ionic currents flowing through individual channels in the cell membrane. In the context of amiloride analogs, patch-clamp studies have been instrumental in characterizing their inhibitory effects on various ion channels, such as the epithelial sodium channel (ENaC) and acid-sensing ion channels (ASICs). nih.govresearchgate.net

Whole-cell patch-clamp recordings are performed on cells expressing the target ion channel. researchgate.net A glass micropipette with a very small tip diameter is sealed onto the surface of a single cell, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior. This configuration allows for the measurement of the total ion current flowing through all the channels in the cell membrane. The cell is held at a specific membrane potential (voltage clamp), and the current is recorded in response to voltage changes or the application of the test compound.

For instance, in studies of amiloride-sensitive Na+ channels, the addition of amiloride to the extracellular solution has been shown to reduce the mean open time and increase the mean closed time of the channels in a voltage-dependent manner, without altering the single-channel conductance. researchgate.net Automated patch-clamp systems, such as the SyncroPatch 768PE, have enabled high-throughput screening of amiloride analogs against a panel of ion channels, facilitating the identification of potent and selective inhibitors. nih.govplos.org

Table 1: Patch Clamp Electrophysiology Findings for Amiloride Analogs

| Cell Line | Target Ion Channel | Amiloride Analog | Key Finding |

| tsA-201 cells | hASIC1 | 6-iodoamiloride (B1230409) | IC50 = 88 nM |

| Rat Dorsal Root Ganglion Neurons | ASIC3 | 6-iodoamiloride | IC50 = 230 nM |

| Cultured Kidney Epithelial Cells (A6) | ENaC | Amiloride | Reduced channel mean open time |

Enzyme inhibition assays are fundamental in determining the potency and selectivity of compounds like this compound against specific enzymatic targets. Key enzymes inhibited by amiloride and its derivatives include the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE). semanticscholar.orgnih.govnih.gov

The inhibitory activity against uPA is typically assessed using a fluorogenic solution-phase enzyme inhibition assay. nih.gov In this assay, the enzyme (uPA) is incubated with a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. The assay is performed in the presence of varying concentrations of the inhibitor, and the concentration that inhibits 50% of the enzyme's activity (IC50) is determined. The inhibitor constant (Ki), which represents the binding affinity of the inhibitor for the enzyme, can be calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov

For the Na+/H+ exchanger, inhibition is often measured in membrane vesicles isolated from tissues expressing the transporter, such as renal microvillus membranes. nih.gov The assay measures the uptake of radiolabeled Na+ into the vesicles in response to an outwardly directed H+ gradient. The inhibitory effect of the compound is determined by its ability to reduce Na+ influx. These assays have demonstrated that amiloride acts as a competitive inhibitor at the Na+ binding site of the exchanger. nih.gov

Table 2: Enzyme Inhibition Data for Amiloride and its Analogs

| Compound | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

| Amiloride | uPA | Ki = 7 µM | nih.gov |

| Ethylisopropyl amiloride (EIPA) | uPA | ~2-fold more potent than amiloride | nih.gov |

| Hexamethylene amiloride (HMA) | uPA | ~2-fold more potent than amiloride | nih.gov |

| Amiloride | Na+/H+ Exchanger | Ki = 30 µM | nih.gov |

| 5-morpholino amiloride | NHE1 | IC50 = 129 nM | semanticscholar.org |

| 5-(1,4-oxazepine) amiloride | NHE1 | IC50 = 85 nM | semanticscholar.org |

Receptor binding studies are conducted to evaluate the affinity and specificity of a compound for a particular receptor. For 5-substituted amiloride derivatives, binding to the human adenosine (B11128) A2A receptor (hA2AAR) has been investigated. nih.gov These studies are crucial for understanding the compound's potential to modulate receptor signaling pathways.

Radioligand displacement assays are a common method used in these studies. nih.gov The assay involves incubating cell membranes expressing the target receptor with a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. This value is indicative of the compound's binding affinity for the receptor. To confirm the binding site, similar experiments can be performed on cells with a mutated receptor, where the putative binding site has been altered. nih.gov

To assess the anticancer potential of this compound, its effects on cell proliferation and apoptosis are examined in various cancer cell lines. nih.govresearchgate.net

Cell proliferation can be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with different concentrations of the compound for a specific period, and then incubated with MTT. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which is then solubilized and its absorbance measured.

The induction of apoptosis (programmed cell death) is often assessed using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. researchgate.net Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late-stage apoptosis or necrosis. By analyzing the staining pattern, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Caspase activity assays can also be used to measure the activation of caspases, which are key enzymes in the apoptotic pathway. researchgate.net

Table 3: Effects of Amiloride on Cancer Cell Lines

| Cell Line | Assay | Key Finding | Reference |

| HeLa and LNCaP cells | Apoptosis Assay | Enhanced TRAIL-induced apoptosis | nih.gov |

| Multiple Myeloma cell lines (H929, JJN3, KMS12-BM) | Annexin-V/PI staining | Induction of apoptosis | researchgate.net |

| Multiple Myeloma cell lines (H929, JJN3, KMS12-BM) | Caspase Activity Assay | Activation of caspase-8, -9, and -3/7 | researchgate.net |

Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study the interaction of molecules with model lipid bilayers, providing insights into their effects on membrane properties. researchgate.netnih.gov This method is particularly useful for understanding how compounds like amiloride analogs might interact with and traverse cell membranes.

In a typical EIS experiment, a model lipid bilayer is formed on a solid support, creating a supported bilayer lipid membrane (s-BLM). nih.gov An alternating current (AC) voltage is applied across the membrane over a range of frequencies, and the resulting current and phase shift are measured. The impedance of the membrane, which is a measure of its opposition to the flow of alternating current, can then be calculated. The impedance data can be modeled using an equivalent circuit, which allows for the determination of key membrane properties such as resistance and capacitance. Changes in these parameters upon the addition of a compound like an amiloride analog can indicate its interaction with the membrane, such as insertion into the bilayer or formation of ion channels. researchgate.net

Polarization modulation-infrared reflection-absorption spectroscopy (PM-IRRAS) can be used in conjunction with EIS to provide information about the secondary structure of molecules within the lipid bilayer. researchgate.net

Animal Model Investigations (Excluding Clinical Outcomes)

Preclinical animal models are essential for evaluating the in vivo efficacy and mechanism of action of potential therapeutic agents like this compound. Rodent models are commonly used to study the anti-tumor and anti-metastatic effects of amiloride and its derivatives. nih.govnih.govnih.gov

In these studies, human cancer cells are often implanted into immunocompromised mice, leading to the formation of tumors (xenograft models). nih.gov The animals are then treated with the test compound, and tumor growth is monitored over time. Tumor volume is typically measured with calipers, and at the end of the study, the tumors are excised and weighed. The effect of the compound on tumor cell proliferation in vivo can be assessed by analyzing tumor tissue for markers of cell division, such as through tritiated thymidine (B127349) autoradiography. nih.gov

To investigate anti-metastatic effects, a primary tumor may be surgically removed after a period of growth, and the development of metastases in other organs, such as the lungs, is monitored. nih.gov The efficacy of the compound is determined by its ability to inhibit the growth of the primary tumor and/or reduce the number and size of metastatic lesions. These in vivo studies provide crucial information about the potential therapeutic utility of the compound before it can be considered for clinical trials.

Renal Physiology Studies in Animal Models

Research into the renal effects of Amiloride, a potassium-sparing diuretic, has been extensive. wikipedia.orgmayoclinic.org In animal models, studies typically investigate its mechanism of action on the epithelial sodium channel (ENaC) in the nephron's distal tubules and collecting ducts. nih.govdrugbank.com By inhibiting ENaC, Amiloride prevents sodium reabsorption, which in turn reduces the secretion of potassium, leading to its potassium-sparing effect. drugbank.comnih.gov

Animal studies have also explored the anti-proteinuric effects of Amiloride. Research has shown that Amiloride can significantly reduce urinary protein excretion in models of kidney disease, an effect that is additive to standard treatments like renin-angiotensin-aldosterone system (RAAS) blockade. nih.gov

Table 1: Representative Findings in Renal Physiology Studies with Amiloride

| Parameter | Finding | Significance | Reference(s) |

|---|---|---|---|

| Mechanism of Action | Blocks epithelial sodium channels (ENaC) in the distal nephron. | Promotes sodium/water loss while sparing potassium. | nih.govdrugbank.com |

| Proteinuria | Reduced 24-hour urine protein by 38.7% in a clinical study. | Demonstrates a potential therapeutic role in proteinuric kidney diseases. | nih.gov |

| Blood Pressure | Decreased systolic blood pressure. | Contributes to its use as an antihypertensive agent. | nih.govmedlineplus.gov |

Pulmonary Sodium Channel Modulation in Disease Models (e.g., Cystic Fibrosis Models)

In the context of pulmonary diseases like cystic fibrosis (CF), research has focused on Amiloride as an inhibitor of ENaC in airway epithelia. nih.gov In CF, a defective CFTR protein leads to hyperabsorption of sodium through ENaC, depleting the airway surface liquid and impairing mucociliary clearance. Amiloride inhalation therapy has been investigated as a strategy to block this excess sodium absorption, with the goal of hydrating airway mucus and improving its clearance. nih.govnih.gov Studies in CF models have assessed changes in sputum electrolyte composition, water content, and rheological properties following Amiloride treatment. nih.gov

Table 2: Findings from Amiloride Studies in Cystic Fibrosis Models

| Parameter | Finding | Significance | Reference(s) |

|---|---|---|---|

| Sputum Sodium Content | Significantly increased after chronic therapy. | Indicates successful blockage of epithelial sodium absorption. | nih.gov |

| Mucociliary Clearance | Shown to increase in some studies. | Suggests potential to improve lung function by clearing mucus. | nih.gov |

| Airway Hydration | Hypothesized to increase due to ENaC inhibition. | Aims to correct the primary defect of airway surface liquid depletion. | nih.gov |

Neurophysiological Studies in Animal Models (e.g., Anxiety Models, ADHD Models)

A review of the available scientific literature did not yield specific studies investigating the effects of either this compound or the parent compound Amiloride in animal models of anxiety or ADHD. Research on Amiloride analogs has primarily been concentrated on their diuretic, cardiovascular, and ion channel blocking effects in other physiological systems.

Investigations in Specific Disease Mechanisms (e.g., Multiple Myeloma Cell Lines in vivo)

Significant preclinical research has been conducted on Amiloride, demonstrating its potential as a therapeutic agent for multiple myeloma (MM). nih.govresearchgate.net In vitro studies have shown that Amiloride exhibits potent anti-myeloma activity in a dose- and time-dependent manner across a wide panel of MM cell lines, including those with mutations in the TP53 gene. researchgate.netscispace.com The mechanism involves the induction of apoptosis (programmed cell death), activation of caspases, and deregulation of mitochondrial potential. researchgate.net

In vivo studies using xenograft mouse models of MM have confirmed these findings, showing that Amiloride treatment can suppress tumor growth. scispace.com Furthermore, research has demonstrated a synergistic effect when Amiloride is combined with standard anti-myeloma agents like dexamethasone (B1670325) and melphalan, enhancing their cytotoxic effects against cancer cells. nih.govscispace.com

Table 3: Research Findings of Amiloride in Multiple Myeloma Models

| Model Type | Key Finding | Mechanism/Outcome | Reference(s) |

|---|---|---|---|

| In Vitro (MM Cell Lines) | Reduced cell viability in a dose- and time-dependent manner. | Induces apoptosis and activates caspases. | researchgate.net |

| In Vitro (Combination) | Synergistic anti-myeloma activity with dexamethasone and melphalan. | Potentiates the efficacy of existing anti-myeloma drugs. | nih.govscispace.com |

| In Vivo (Xenograft Mouse Model) | Suppressed tumor volume and improved survival. | Demonstrates antimyeloma activity in a living organism. | researchgate.netscispace.com |

An article on the chemical compound “this compound” with the specific focus and structure you requested cannot be generated.

Extensive searches for scientific literature and research data specifically on "this compound" did not yield any information regarding its application in the preclinical research areas outlined in your request. The available research predominantly focuses on amiloride and other well-known analogs, but there is a lack of specific studies on "this compound" for ion channel characterization, cellular pathophysiology models, or its effects on cell growth and apoptosis.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to your strict outline and content inclusions for this particular compound.

Applications in Preclinical Research and Mechanistic Probes

Development of Chemical Probes for Biological Systems

5-Deamino-5-oxo Amiloride (B1667095) Hydrochloride's utility as a chemical probe is intrinsically linked to its structural similarity to amiloride and its more potent derivatives. This relationship allows it to serve in comparative studies to elucidate the mechanisms of action of more active compounds.

While amiloride and its analogs are known to inhibit various ion transport systems, the modification at the 5-position of the pyrazine (B50134) ring in 5-Deamino-5-oxo Amiloride Hydrochloride is expected to significantly alter its activity. Research on amiloride analogs has demonstrated that substitutions on the 5-amino group can modulate the compound's affinity and specificity for different ion channels. nih.gov For instance, the addition of hydrophobic or hydrophilic groups at this position can enhance activity against the Na+/H+ exchanger. nih.gov

The replacement of the 5-amino group with a hydroxyl group to form this compound likely results in a compound with significantly reduced inhibitory potency on key ion channels such as the epithelial sodium channel (ENaC). This makes it a useful tool for researchers as a negative control in experiments alongside more active amiloride derivatives. By comparing the effects of a highly active analog with those of this compound, scientists can attribute the observed biological effects to the specific inhibition of the ion channel .

Table 1: Comparative Activity of Amiloride Analogs on Ion Channels This table is illustrative and based on general findings for amiloride derivatives.

| Compound | Target Ion Channel | Relative Potency |

|---|---|---|

| Amiloride | ENaC | Moderate |

| 5-(N,N-dimethyl)amiloride (DMA) | Na+/H+ exchanger | High |

| 5-(N-ethyl-N-isopropyl)amiloride (EIA) | Na+/H+ exchanger | Very High |

| This compound | ENaC, Na+/H+ exchanger | Expected to be Low/Inactive |

The broader application of this compound extends to the investigation of membrane protein function beyond specific ion channels. In studies where amiloride or its potent analogs are used to probe the function of a particular membrane protein, this compound can serve as a crucial control. The use of amiloride analogs is essential for understanding a variety of cellular processes, including those influenced by ion transport. nih.gov

By utilizing a structurally similar but biologically less active molecule like this compound, researchers can differentiate between specific inhibitory effects on a target membrane protein and non-specific effects that might arise from the general chemical structure of the pyrazine-guanidinium scaffold. This comparative approach is fundamental to validating that the observed functional changes are indeed a consequence of the intended molecular interaction.

The Vpu protein from HIV-1 is a viroporin, a viral protein that forms ion channels and plays a role in the release of new virus particles from infected cells. nih.govnih.gov Amiloride and some of its derivatives, such as hexamethylene amiloride (HMA), have been identified as inhibitors of the Vpu ion channel activity. ox.ac.ukox.ac.uk These compounds are used as molecular tools to study the structure and function of the Vpu channel. nih.gov

In this context, this compound can be employed as a comparative probe. Molecular dynamics simulations and docking studies have aimed to identify the binding sites of amiloride derivatives within the Vpu channel pore. nih.govox.ac.uk By comparing the binding and inhibitory effects of potent analogs with a less active compound like this compound, researchers can gain insights into the specific molecular interactions required for channel blockade. This helps in mapping the critical residues within the Vpu protein that are essential for its ion channel function and interaction with small molecule inhibitors. nih.gov

Role as an Analytical Standard for Quality Control and Research Purity

This compound is available as a certified reference material, which underscores its importance as an analytical standard. lgcstandards.com Certified reference materials are crucial for ensuring the accuracy and reliability of analytical data in research and quality control laboratories. lgcstandards.com

In a research setting, this compound can be used to verify the purity and concentration of other amiloride derivatives. For instance, in studies involving the synthesis or use of various amiloride analogs, this compound can serve as a standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry. ijpsonline.com Its well-defined purity and chemical properties allow for the accurate calibration of analytical instruments and the validation of analytical methods. ijpsonline.com This ensures that the results of preclinical studies are based on the use of well-characterized chemical entities, which is fundamental for the reproducibility and validity of the research findings.

Table 2: Applications of this compound as an Analytical Standard

| Application | Purpose | Analytical Technique(s) |

|---|---|---|

| Quality Control | To ensure the identity, purity, and concentration of active pharmaceutical ingredients and research compounds. | HPLC, Spectrophotometry, Mass Spectrometry |

| Method Validation | To validate the accuracy, precision, and linearity of new analytical methods for amiloride-related compounds. | HPLC, UV-Vis Spectroscopy |

| Research Purity | To serve as a reference point for the characterization of newly synthesized amiloride analogs. | NMR, HPLC, Mass Spectrometry |

Advanced Research Directions and Future Perspectives

Exploration of Novel Ion Channel and Transporter Targets

While amiloride (B1667095) is well-known for its interaction with the epithelial sodium channel (ENaC), Na+/H+ exchangers, and to some extent, T-type calcium channels, the full spectrum of its analogues' targets remains an active area of investigation. nih.govwikipedia.orgnih.gov Future research will likely focus on identifying and characterizing novel ion channel and transporter targets for compounds like 5-Deamino-5-oxo Amiloride Hydrochloride. This exploration is crucial as many amiloride derivatives have shown non-selective effects on various ion transport systems, including the Na+/Ca2+ exchanger and Na+/K+-ATPase. nih.govresearchgate.net

The discovery of new targets will be facilitated by high-throughput screening of diverse ion channel and transporter families. A deeper understanding of these interactions will not only clarify the mechanisms of action of these compounds but also potentially uncover new physiological roles for the targeted transporters. For instance, amiloride and its analogues have been shown to interact with acid-sensing ion channels (ASICs) and TRPP3 channels, suggesting a broader range of influence than initially understood.

Development of Advanced Analogues with Tuned Selectivity and Potency

A significant thrust in the development of amiloride-based compounds is the synthesis of advanced analogues with fine-tuned selectivity and increased potency for specific targets. Structure-activity relationship (SAR) studies have been instrumental in this endeavor. nih.govresearchgate.net Research has shown that modifications at various positions on the amiloride scaffold can dramatically alter the compound's affinity and selectivity.

For example, substitutions on the 5-amino group of amiloride with alkyl groups have yielded compounds with significantly higher potency for inhibiting the Na+/H+ exchanger. nih.gov Similarly, modifications at the 6-position of the pyrazine (B50134) ring have been shown to influence the duration of the blocking action on sodium channels. researchgate.net The development of analogues with specific substitutions can thus lead to molecules that are highly selective for one target over others, which is critical for their use as precise research tools and for minimizing off-target effects. nih.gov

| Modification Position | Effect on Activity | Example Analogues | Primary Target(s) |

|---|---|---|---|

| 5-amino group | Substitution with alkyl or alkenyl groups can increase potency up to 140-fold for the Na+/H+ exchanger. nih.gov | 5-(N-ethyl-N-isopropyl)amiloride (EIPA), 5-(N,N-hexamethylene)amiloride (HMA) | Na+/H+ exchanger nih.govnih.gov |

| 6-position of pyrazine ring | Halogen substitutions affect the duration of channel blockade, with different halogens leading to varied off-rate constants. researchgate.net | 6-substituted amiloride derivatives | Epithelial Na+ channels researchgate.net |

| Guanidino group | Substitutions on the unsubstituted guanidino group generally result in a significant loss of activity. nih.gov | - | Na+/H+ exchanger nih.gov |

Integration with Multi-omics Approaches for Systems Biology Insights

To gain a comprehensive understanding of the cellular and systemic effects of this compound and related compounds, future research will increasingly integrate multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the biological perturbations induced by these molecules. mdpi.com

By analyzing changes in gene expression, protein levels, and metabolic profiles following treatment with an amiloride analogue, researchers can identify not only the primary targets but also downstream signaling pathways and potential off-target effects. This holistic approach can uncover unexpected biological functions and provide a more complete picture of the compound's mechanism of action. For instance, multi-omics could reveal how inhibition of a specific ion transporter affects broader cellular processes like cell proliferation, apoptosis, or differentiation.

| Omics Approach | Potential Insights |

|---|---|

| Transcriptomics (RNA-Seq) | Identify changes in gene expression profiles to understand downstream signaling pathways affected by ion transporter inhibition. |

| Proteomics (Mass Spectrometry) | Quantify changes in protein abundance to identify direct and indirect protein targets and affected cellular machinery. |

| Metabolomics (NMR, Mass Spectrometry) | Analyze changes in metabolite concentrations to understand the impact on cellular metabolism and bioenergetics. |

| Genomics (CRISPR screening) | Identify genes that modulate sensitivity to the amiloride analogue, potentially revealing new targets or resistance mechanisms. |

Application in Drug Discovery Screening Platforms (excluding direct drug development)

Amiloride and its analogues serve as valuable tools in drug discovery screening platforms. Their ability to selectively inhibit certain ion transporters makes them useful for validating new drug targets and for developing assays to screen for novel modulators. For example, a cell line expressing a specific ion channel of interest can be treated with an amiloride analogue to confirm the channel's role in a particular cellular function.

Furthermore, these compounds can be used in competitive binding assays to screen for new chemical entities that bind to the same target. High-throughput screening campaigns can leverage the well-characterized interactions of amiloride analogues to identify novel compounds with different chemical scaffolds but similar functional effects. This approach accelerates the discovery of new molecular probes and potential therapeutic leads.

Computational Design of Bioactive Peptides and Small Molecule Inhibitors

The increasing availability of high-resolution structures of ion channels and transporters, along with advancements in computational chemistry, is paving the way for the rational design of new inhibitors. mdpi.com Starting from the known structure of amiloride and its analogues, computational methods can be used to model their binding to target proteins. mdpi.com This information can then guide the design of novel small molecules with improved affinity and selectivity.

In addition to small molecules, there is growing interest in the computational design of bioactive peptides that can mimic the inhibitory action of amiloride analogues. nih.govnih.gov Structure-based design approaches can be used to create peptides that bind to specific sites on ion transporters, offering a new class of highly specific modulators. These in silico methods can significantly reduce the time and cost associated with traditional medicinal chemistry approaches.

Mechanistic Understanding of Interactions with Lipid Bilayers and Cellular Membranes

The interaction of amiloride and its analogues with the lipid bilayer of cellular membranes is a critical aspect of their mechanism of action that warrants further investigation. The charged nature of amiloride suggests that it can interact with the membrane surface, potentially altering the local environment of membrane-embedded proteins like ion channels. nih.gov Studies have shown that amiloride can bind to and alter the charge on membrane surfaces, although this alone does not account for its specific biological effects. nih.gov

Future research will likely employ advanced biophysical techniques, such as solid-state NMR and molecular dynamics simulations, to probe the precise nature of these interactions. Understanding how compounds like this compound partition into and interact with different lipid environments will provide a more complete picture of their pharmacokinetics and pharmacodynamics. It has been shown that the effects of amiloride on ion channel formation can be dependent on the mobility and charge of the membrane lipids. researchgate.netacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.